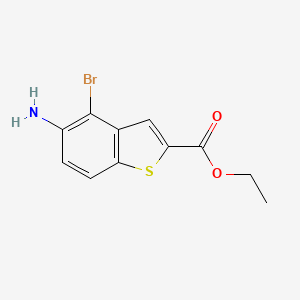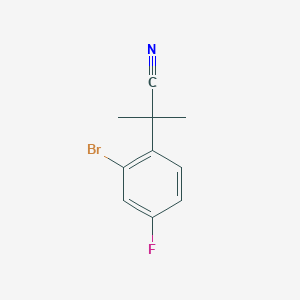
1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyridine ring with a cyano group at the 6-position and a carboxylic acid group at the 1-position. The molecular formula of this compound is C10H8N2O2, and it has a molecular weight of 188.18 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane precursor.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through an oxidation reaction, where an aldehyde or alcohol precursor is oxidized to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
化学反应分析
Types of Reactions
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity.
相似化合物的比较
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(6-cyanopyridin-3-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(6-cyanopyridin-3-yl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
The uniqueness of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-5-8-2-1-7(6-12-8)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI 键 |
KLORSXRVJRUFKU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CN=C(C=C2)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
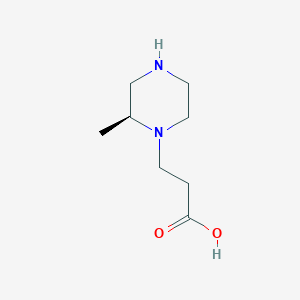
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
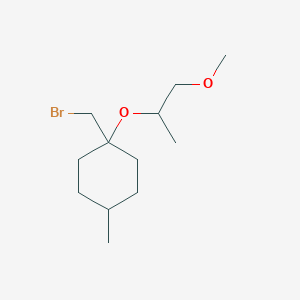
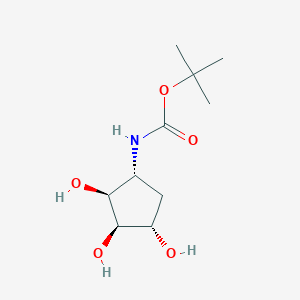
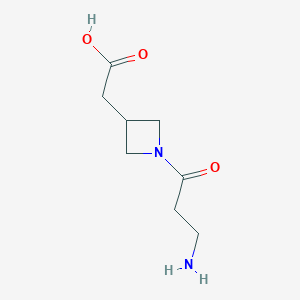
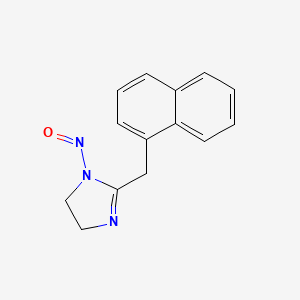
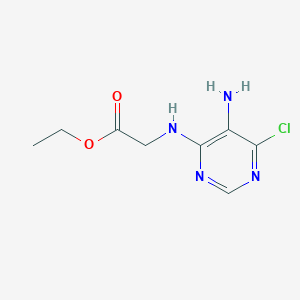
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
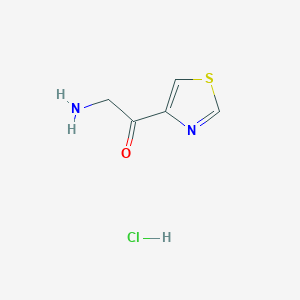
![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B15307899.png)

